N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide
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Overview
Description
The compound N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is a complex chemical structure that holds significant potential in scientific research. Its multifunctional moieties allow it to interact with various biological targets, making it valuable in multiple fields including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide typically involves multi-step synthetic routes. The initial step often starts with the formation of the benzo[de]isoquinoline scaffold, followed by various protection-deprotection steps and functional group modifications to achieve the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would require optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are employed to streamline the process, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: : Often leading to modifications on the hydroxyethyl moiety.
Reduction: : Targeting the isoquinoline core or the piperazine ring.
Substitution: : On the benzyl or the acetyl groups, allowing for various derivatives to be synthesized.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : As a building block in creating new materials with specific chemical properties.
Catalysis: : Acts as a ligand in catalytic cycles.
Biology
Biological Probes: : Used to tag and trace biological pathways.
Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Pharmacology: : Investigated for potential therapeutic effects in various diseases.
Drug Development: : As a lead compound for developing new drugs.
Industry
Material Science: : Incorporation into polymers for advanced materials.
Chemical Sensors: : Utilized in the development of sensors due to its reactive groups.
Mechanism of Action
The compound’s mechanism of action is primarily through its interaction with molecular targets such as enzymes and receptors. Its multiple functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to significant biological effects.
Comparison with Similar Compounds
Unique Features
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-hydroxyethyl)acetamide is unique due to its multi-functional scaffold that combines several bioactive moieties into a single structure. This provides it with a diverse range of interactions and applications.
Similar Compounds
N-benzyl derivatives: : Generally share the benzyl functional group but differ in their core structures.
Piperazine compounds: : Share the piperazine ring but vary in their substitution patterns.
Benzo[de]isoquinoline analogs: : Have a similar core structure but different attached groups.
This compound’s versatility and complexity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4/c34-19-18-32(20-22-6-2-1-3-7-22)26(35)21-31-14-12-30(13-15-31)16-17-33-28(36)24-10-4-8-23-9-5-11-25(27(23)24)29(33)37/h1-11,34H,12-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZSEZZKJUYYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N(CCO)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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